Itaconyl-CoA -

Itaconyl-CoA

Catalog Number: EVT-1579998
CAS Number:
Molecular Formula: C26H40N7O19P3S
Molecular Weight: 879.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Itaconyl-CoA is the S-itaconyl derivative of coenzyme A. It has a role as a mouse metabolite. It is a 3-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A. It is a conjugate acid of an itaconyl-CoA(5-).
Overview

Itaconyl-CoA is a significant intermediate in cellular metabolism, derived from itaconate, an immunometabolite that plays a crucial role in various biochemical pathways. Itaconyl-CoA is synthesized through the action of specific enzymes and has been shown to influence metabolic processes, particularly in the context of inflammation and erythropoiesis.

Source

Itaconate is produced from the decarboxylation of cis-aconitate, which is an intermediate in the tricarboxylic acid cycle. Itaconyl-CoA is formed when itaconate is activated by coenzyme A through the action of succinyl-CoA:glutarate-CoA transferase (SUGCT) in erythroid precursors and other tissues . This compound has garnered attention due to its role in modulating heme synthesis and influencing metabolic flux during inflammatory responses .

Classification

Itaconyl-CoA belongs to the class of acyl-CoA compounds, which are thioester derivatives of coenzyme A. These compounds are critical for various metabolic pathways, including fatty acid metabolism and the synthesis of secondary metabolites.

Synthesis Analysis

Methods

The synthesis of itaconyl-CoA typically involves the following steps:

  1. Activation of Itaconate: Itaconate is converted to itaconyl-CoA by the enzyme succinyl-CoA:glutarate-CoA transferase. This process requires coenzyme A and occurs in cellular environments where itaconate is present.
  2. Enzymatic Reactions: Various methodologies have been employed to synthesize itaconyl-CoA, including enzymatic assays using cell-free extracts or recombinant enzymes .

Technical Details

In laboratory settings, itaconyl-CoA can be synthesized by incubating itaconate with coenzyme A in a buffered solution, typically at physiological pH. The reaction conditions are optimized for enzyme activity, often involving temperature control and substrate concentration adjustments to maximize yield .

Molecular Structure Analysis

Structure

Itaconyl-CoA consists of an itaconate moiety linked to coenzyme A. Its structure can be represented as follows:

  • Chemical Formula: C₇H₉O₄S
  • Molecular Weight: Approximately 189.21 g/mol

Data

The structural analysis reveals that itaconyl-CoA contains a double bond between carbon atoms in the itaconate portion, contributing to its reactivity and biological activity. The presence of the thioester bond makes it a high-energy compound, facilitating various metabolic reactions.

Chemical Reactions Analysis

Reactions

Itaconyl-CoA participates in several key biochemical reactions:

  1. Inhibition of Heme Synthesis: Itaconyl-CoA acts as a competitive inhibitor of 5-aminolevulinate synthase (ALAS2), which is crucial for heme biosynthesis . This inhibition can alter heme production during inflammatory states.
  2. Conversion to Other Metabolites: Itaconyl-CoA can be further metabolized into citramalyl-CoA and subsequently cleaved into acetyl-CoA and pyruvate through various enzymatic pathways .

Technical Details

The mechanisms underlying these reactions involve radical species formation and enzyme-substrate interactions that are critical for regulating metabolic fluxes within cells .

Mechanism of Action

Process

The mechanism by which itaconyl-CoA exerts its effects primarily involves its role as an inhibitor of specific enzymes within metabolic pathways. For instance:

  • Inhibition Mechanism: Itaconyl-CoA inhibits ALAS2 by competing with succinyl-CoA, leading to reduced heme synthesis during conditions such as chronic inflammation .
  • Radical Formation: In certain enzymatic reactions, itaconyl-CoA can form stable radical intermediates that influence enzyme activity and substrate specificity .

Data

Studies have demonstrated that concentrations of itaconyl-CoA correlate with alterations in heme synthesis rates under inflammatory conditions, suggesting its regulatory role in metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Itaconyl-CoA is typically a colorless or pale yellow solution when dissolved in appropriate solvents.
  • Solubility: Highly soluble in aqueous solutions due to the polar nature of the coenzyme A portion.

Chemical Properties

  • Stability: Itaconyl-CoA is relatively stable under physiological conditions but can degrade under extreme pH or temperature.
  • Reactivity: The compound readily participates in acylation reactions due to its thioester bond, making it a key player in various metabolic pathways.

Relevant data indicate that itaconyl-CoA's reactivity pattern allows for diverse interactions with proteins and other metabolites within cells .

Applications

Scientific Uses

Itaconyl-CoA has several applications in scientific research:

  1. Metabolic Studies: Used as a tool to study metabolic pathways involving Coenzyme A derivatives, particularly in relation to inflammation and erythropoiesis.
  2. Biosensors Development: Researchers have developed genetically encoded biosensors capable of detecting itaconate dynamics within cells, highlighting its biological significance .
  3. Pharmacological Investigations: Given its role as an inhibitor of heme synthesis, itaconyl-CoA may serve as a potential target for therapeutic interventions aimed at managing conditions characterized by altered heme metabolism.
Biosynthesis and Metabolic Pathways of Itaconyl-CoA

Enzymatic Synthesis via Succinate-CoA Ligase Activation

The biosynthesis of itaconyl-CoA represents a strategic metabolic activation step:

  • Mammalian systems leverage the mitochondrial enzyme succinyl-CoA ligase (SUCLG) to activate itaconate through a coenzyme A transfer reaction. This reaction utilizes succinyl-CoA as the CoA donor, producing itaconyl-CoA and succinate in a reversible process [5] [6]. Structural analyses reveal that the GTP-specific β-subunit (SUCLG2) confers specificity for this reaction within the mitochondrial matrix [9].
  • Bacterial activation employs specialized CoA transferases distinct from mammalian systems. Pseudomonas aeruginosa expresses Ict (RipA), an itaconate:succinyl-CoA transferase with a 7-fold higher affinity for succinyl-CoA compared to orthologs in other pathogens [2] [7]. Similarly, Mycobacterium tuberculosis utilizes Rv2503c and Rv3272 to activate itaconate, demonstrating convergent evolutionary adaptation [4].
  • Kinetic parameters vary significantly between kingdoms. Mammalian SUCLG operates with a Km for itaconate in the millimolar range (1-5 mM), whereas bacterial Ict enzymes exhibit significantly higher affinity (Km = 0.1-0.5 mM) [2] [5]. This disparity reflects evolutionary specialization in response to differing itaconate concentrations in intracellular environments.

Table 1: Itaconyl-CoA Activation Pathways Across Organisms

OrganismEnzymeCatalytic MechanismPrimary CoA DonorApparent Km (Itaconate)
MammalsSUCLG (SUCLG2-β)CoA transferSuccinyl-CoA1-5 mM
Pseudomonas aeruginosaIct (PA0882)CoA transferSuccinyl-CoA0.15 ± 0.02 mM
Yersinia pestisIct (RipA)CoA transferSuccinyl-CoA0.3 ± 0.05 mM
Mycobacterium tuberculosisRv2503c/Rv3272CoA transferSuccinyl-CoANot determined

Degradation Pathways: Citramalyl-CoA Lyase-Mediated Cleavage to Acetyl-CoA and Pyruvate

Microorganisms have evolved specialized pathways to detoxify and utilize itaconyl-CoA:

  • Hydration step: Itaconyl-CoA undergoes stereospecific hydration catalyzed by itaconyl-CoA hydratase (Ich) to form (S)-citramalyl-CoA. Pseudomonas aeruginosa PaIch achieves remarkable catalytic efficiency (kcat/Km = 8-40 × 104 M-1s-1) through a unique Asn-His-His catalytic triad that positions water for Michael addition across the α,β-unsaturated system [2]. Structural analyses reveal a specialized substrate-binding pocket that accommodates the CoA-esterified dicarboxylate [2].
  • Lyase cleavage: The final step involves citramalyl-CoA lyase (Ccl)-mediated retro-aldol cleavage of (S)-citramalyl-CoA into acetyl-CoA and pyruvate. Human CLYBL and mycobacterial Rv2498c perform this reaction with high specificity [3] [4]. The P. aeruginosa enzyme (PaCcl) exhibits 4-8-fold higher activity than orthologs due to charge-stabilized domain interactions between its TIM barrel and lid domains that enhance transition state stabilization [2].
  • Metabolic integration: The cleavage products feed directly into central metabolism. Pyruvate enters gluconeogenesis via phosphoenolpyruvate carboxykinase, while acetyl-CoA fuels the TCA cycle or fatty acid biosynthesis [7] [8]. This pathway enables pathogens to utilize itaconate as a carbon source while avoiding its inhibitory effects.

Table 2: Enzymes Catalyzing Itaconyl-CoA Degradation

EnzymeOrganismGeneCatalytic Residueskcat/Km (M-1s-1)Product
Itaconyl-CoA hydratase (Ich)P. aeruginosaich (ripB)Asn-His-His8-40 × 10⁴(S)-citramalyl-CoA
Itaconyl-CoA hydrataseM. tuberculosisRv2499c/Rv3389cNot determinedNot determined(S)-citramalyl-CoA
Citramalyl-CoA lyase (Ccl)P. aeruginosaccl (ripC)Lys/Arg cluster2.5 × 10⁵Acetyl-CoA + pyruvate
Citramalyl-CoA lyaseHumansCLYBLAsp320 (lid domain)1.8 × 10⁵Acetyl-CoA + pyruvate
Citramalyl-CoA lyaseM. tuberculosisRv2498cNot determined0.6 × 10⁵Acetyl-CoA + pyruvate

Role in C5-Dicarboxylate Metabolism and Propionate Utilization

Itaconyl-CoA serves as a critical node in C5-dicarboxylate processing with organism-specific consequences:

  • Mammalian systems: The C5-dicarboxylate pathway provides an itaconate clearance mechanism via CLYBL. Homozygous CLYBL loss (prevalent in 3-6% of certain populations) causes itaconyl-CoA accumulation, explaining the associated vitamin B12 deficiency observed in genome-wide association studies [3]. This deficiency stems from itaconyl-CoA's inhibition of B12-dependent enzymes rather than impaired absorption [3] [6].
  • Microbial pathogenesis: Itaconyl-CoA functions as a suicide inactivator of bacterial methylmalonyl-CoA mutase (MCM). Structural studies reveal that itaconyl-CoA forms an air-stable biradical adduct with the 5'-deoxyadenosyl moiety of the B12 cofactor in MCM [1]. This radical pair (cob(II)alamin and tertiary carbon radical) exhibits an interspin distance of 5-6 Å and persists for over an hour, effectively terminating the catalytic cycle [1] [4]. Mycobacterial MCM inhibition disrupts propionate metabolism from cholesterol catabolism, impairing survival in lipid-rich host environments [1] [4].
  • Metabolic interference: Beyond MCM, itaconyl-CoA inhibits multiple enzymes in pathogens:
  • Aldolase inhibition disrupts glycolysis and gluconeogenesis [4]
  • IMP dehydrogenase inhibition depletes GTP pools, impairing nucleic acid synthesis [4]
  • ALAS2 inhibition in erythroid precursors disrupts heme synthesis, contributing to inflammatory anemia [6]
  • Succinate dehydrogenase inhibition by itaconate (the precursor) amplifies metabolic disruption [5]

Table 3: Biological Targets of Itaconyl-CoA Inhibition

Target EnzymeOrganismInhibition MechanismPhysiological Consequence
Methylmalonyl-CoA mutase (MCM)Humans/M. tuberculosisRadical adduct formation with B12 cofactorImpaired propionate metabolism; B12 deficiency
ALAS2MammalsCompetitive inhibition vs succinyl-CoADisrupted heme synthesis; inflammatory anemia
AldolaseM. tuberculosisNon-competitive inhibitionImpaired glycolysis/gluconeogenesis
IMP dehydrogenaseM. tuberculosisUncharacterizedDepleted guanine nucleotide pools

The dual roles of itaconyl-CoA—acting as both a metabolic intermediate in degradation pathways and a potent enzyme inhibitor—highlight its significance at the host-pathogen interface. While microbial degradation pathways like those in P. aeruginosa and M. tuberculosis represent evolutionary adaptations to circumvent host defense, the inhibitory actions of itaconyl-CoA on B12-dependent enzymes and heme synthesis reveal how this metabolite influences infection outcomes. The structural specialization of the enzymes involved in its metabolism underscores the evolutionary arms race between host immunity and pathogen persistence.

Properties

Product Name

Itaconyl-CoA

IUPAC Name

4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methylidene-4-oxobutanoic acid

Molecular Formula

C26H40N7O19P3S

Molecular Weight

879.6 g/mol

InChI

InChI=1S/C26H40N7O19P3S/c1-13(25(39)40)8-16(35)56-7-6-28-15(34)4-5-29-23(38)20(37)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(36)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-12,14,18-20,24,36-37H,1,4-10H2,2-3H3,(H,28,34)(H,29,38)(H,39,40)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

NFVGYLGSSJPRKW-CITAKDKDSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O

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